Journal Name:Journal of Liquid Chromatography & Related Technologies
Journal ISSN:1082-6076
IF:1.467
Journal Website:http://www.tandfonline.com/toc/ljlc20/current
Year of Origin:1996
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:131
Publishing Cycle:Semimonthly
OA or Not:Not
Journal of Liquid Chromatography & Related Technologies ( IF 1.467 ) Pub Date: 2023-06-15 , DOI:
10.3389/fmats.2023.1192557
Studying the surface settlement caused by foundation pit dewatering has certain practical significance for engineering construction. When the aquifer in the foundation pit is located within a large burial depth range, the impermeable wall does not completely separate the water layer, resulting in water inside and outside the foundation pit communicating around the bottom of the impermeable wall. Taking the foundation pit project of a subway station in Shenzhen as the background, model experiments were conducted to reveal the changes in water level outside the pit caused by precipitation under different conditions inside the pit. (1) Considering the influence of surrounding seepage, the precipitation curve outside the pit presents a concave and then convex form, which is different from the Dupuit theory precipitation curve. (2) For large foundation pit dewatering in layered soil, the downward trend of the dewatering curve outside the foundation pit decreases with the increase of soil depth. (3) Compared to vertical reinjection in close proximity to dense buildings, inclined reinjection has a smaller impact on the side adjacent to the retaining wall, while it is far away from the retaining wall, with a larger impact range. The full well deep reinjection well with an angle of 20° from the vertical direction has the largest reinjection range and the best reinjection effect. It provides a research basis for reasonable control and prevention of surface settlement and adverse deformation of diaphragm walls in narrow spaces under subsequent surrounding seepage conditions.
Journal of Liquid Chromatography & Related Technologies ( IF 1.467 ) Pub Date: 2023-06-15 , DOI:
10.3389/fmats.2023.1176408
Environmental impact is becoming increasingly important in the automotive industry, with car manufacturers looking to reduce CO2 emissions through cleaner engines and structural weight reduction. Composite materials offer an excellent alternative to standard steels with significant weight reduction and the ability to produce functional parts (Rangappa et al., Polymer Composites, 2022,43, 645–691), (Jeyaguru et al., Polymer Composites, 2022, 43, 3902–3914), (Sanjay et al., Journal of Cleaner Production, 2018, 172, 566–581). The main objective of this study is to investigate the potential of a new and unique hybrid bio-composite material combining flax and basalt fibers and PA11 polymer. This material design is studied with the idea of reducing the moisture sensitivity, variabilities, and uncertainties of vegetal fibers by the presence of basalt fibers. The first step consists of developing a new hybrid composite material and studying its quasi-static mechanical behaviour when subjected to different humidity levels. Then, a multi-scale non-linear homogenization approach is proposed to support the interpretation of the characterization test results. The experimental results show the benefits of the hybridization. In fact, the hybrid composite is 20% stiffer than the flax/PA11 composite, 8% lighter than the basalt/PA11 composite and has a reduced dispersion of its mechanical properties, 52% lower than the flax/ PA11 composite. Considering the promising properties of the hybrid composite, we have investigated the possibility of developing the front hood of a sports car using this material. The first results highlight a potential mass gain of 18% at iso-performance with the original front hood. The following steps will be devoted to the numerical and experimental validation.
Journal of Liquid Chromatography & Related Technologies ( IF 1.467 ) Pub Date: 2023-07-03 , DOI:
10.3389/fmats.2023.1225481
Mechanical grinding is a facile method to get silica aerogels (SAs) with various particle sizes. However, the relationship between the grinding parameters and physicochemical properties is still unclear. In this study, we concentrated on the effects of grinding time and grinding speed on the physical and chemical properties of silica aerogels. The results reveal that the physicochemical properties of silica aerogels are more sensitive to the grinding speed rather than the grinding time. When the grinding speed is over 200 rpm, large particles of silica aerogels are crushed into smaller particles with obviously decreasing particle sizes and the silica skeletons of silica aerogels have collapsed. The reduction of particle sizes and the collapse of skeleton lead to an increase in both the tap density and thermal conductivity. Therein, the thermal conductivity is positively proportional to the density. Furthermore, the grinded silica aerogels powders still possess the contact angles over 135°, indicating the good hydrophobicity. All these demonstrate that the mechanical grinding has evident effects on the microstructure, density, thermal conductivity and particle sizes, which further impact the performance of silica aerogels during the practical applications. Given the expanding applications of SAs across various industries, the study serves as a valuable reference for optimizing the mechanical post-treatment of SAs, facilitating the achievement of desired particle sizes. Ultimately, this research holds great potential in diversifying the application fields of SAs in their powdered form.
Journal of Liquid Chromatography & Related Technologies ( IF 1.467 ) Pub Date: 2023-07-27 , DOI:
10.3389/fmats.2023.1162730
Firefighters are exposed to many different biological and chemical contaminants while conducting their work duties, including polyaromatic hydrocarbons or PAHs. PAH compounds are of particular interest in investigations of firefighter health as they have been linked to detrimental health outcomes, including respiratory illnesses and cancers, and are found in high concentrations after fires. Thus, they are quantified in several studies on the occupational exposure of firefighters, and they are the focus of several protocols and technologies aiming to mitigate occupational exposures. Fire departments use standard operation protocols for limiting exposure to occupational health hazards, including exposure to chemical compounds such as PAHs. However, observations of firefighter workflows reveal the potential for major contamination of fire station work-live areas. Herein we make an initial report on the PAHs that firefighters continue to be exposed to after they have finished responding to calls and have potentially doffed their protective gear. The sampling of environmental surfaces in fire apparatus and stations was used as data. This study found that PAHs identified on turnout gear were found in the fire station, suggesting that turnout gear may be vectors of toxic chemicals. Therefore, protocols for decontamination of turnout gear and fire stations should be evaluated to remove PAHs and other chemicals known to impair health. This and further surface sampling studies are needed to better understand the full occupational exposures of firefighters to hazardous chemicals.
Journal of Liquid Chromatography & Related Technologies ( IF 1.467 ) Pub Date: 2023-06-14 , DOI:
10.3389/fmats.2023.1217947
In the two-step flocculation process, shear has a significant impact on the rheological properties of the flocculating slurry. In this study, the orthogonal experiments of two-step flocculation process for fine iron tailings were designed. Based on the change of shear ratio, different shear rates and shear time were designed, the yield stress, plastic viscosity and maximum packing fraction of the flocculated suspension in each group were measured and calculated with a rheometer. The result of range and variance analysis shows the shear rate in the primary broken phase was the biggest factor affecting the yield stress and plastic viscosity of the flocculated slurry in two-step flocculation process. When the shear rate increased from 100 s-1 to 400 s-1, the yield stress and the plastic viscosity of the flocculated slurry increased by 7.14% and 21.30%, respectively. When the shear rate changed from 400 s-1 to 800 s-1, they decreased by 23.27% and 33.17%, respectively. Since the shear ratio in a two-step flocculation process is also related to both shear action and floc structure parameter, the shear ratio was introduced into the first-order reversible kinetic rate equation. Through establishing the relationship between the shear ratio and the floc structural parameter of flocculating suspension, a theoretical model of the shear-dependent maximum packing fraction was established. The measured values and theoretical calculated values of the maximum packing fraction in two-step flocculation experiments were in good agreement and the error was within 5%. Last but not least, the internal mechanism of the theoretical model was discussed from the microscopic point of view.
Journal of Liquid Chromatography & Related Technologies ( IF 1.467 ) Pub Date: 2023-07-26 , DOI:
10.3389/fmats.2023.1219075
The physical and mechanical properties of recycled aggregates (RA) among different particle sizes are compared. Results demonstrate that adhesive mortar content is a significant factor in determining the properties of recycled aggregate concrete (RAC). The adhesive mortar content on the surface of recycled aggregates is critical in selecting the most efficient strengthening treatment, and effects of the strengthening treatment on properties of RA with different particle sizes was reported. The utilization of RA was suggested to classify into fine powder aggregate, fine aggregate, coarse aggregate based on the particle size, i.e., the multi-scale grading utilization. The most suitable strengthening treatment was reviewed for RA with various particle size to improve the it’s utilization efficiency.
Journal of Liquid Chromatography & Related Technologies ( IF 1.467 ) Pub Date: 2023-07-13 , DOI:
10.3389/fmats.2023.1165245
Intermetallic molybdenum disilicide (MoSi2) possesses unique physical, chemical, thermal, and mechanical properties that make it compatible with some ceramics (SiC, Al2O3) and metals (Cu, Al) to manufacture composite materials. Its current applications, chiefly limited to heating elements, can be expanded if its properties are judiciously combined with those of other materials like SiC or Al to produce ceramic- and metal-matrix composites with improved mechanical, thermal, functional, or even multifunctional properties. This review presents a perspective on the feasibility of manufacturing ceramic- and metallic-based MoSi2 composite materials. A comprehensive discussion of the pros and cons of current liquid-state and solid-state processing routes for MoSi2 metal-matrix composites and the resulting typical microstructures is presented. Although MoSi2 has been studied for more than five decades, it was not until recently that industrial applications demanding high temperature and corrosion resistance started utilizing MoSi2 as a bulk material and a coating. Furthermore, beyond its traditional use due to its thermal properties, the most recent applications include it as a contact material in microelectronic components or circuits and optoelectronics. The short-term global growth predicted for the MoSi2 heating elements market is expected to significantly impact possible new applications, considering its potential for reuse and recyclability. A prospective assessment of the application of recycled MoSi2 to composite materials is presented.
Journal of Liquid Chromatography & Related Technologies ( IF 1.467 ) Pub Date: 2023-06-21 , DOI:
10.3389/fmats.2023.1179270
Over the last few years, the use of carbon fiber-reinforced polymer composites (CFRP) in the aeronautic sector has significantly increased, given these materials’ outstanding properties. Consequently, the accumulation of composite residues is becoming an environmental hurdle. Therefore, in a world where sustainability and circularity remain on the lead, the replacement of thermosets by thermoplastics as polymeric matrices emerges as a promising technique, given the recyclability of these materials. Following this perspective, in this work, carbon fiber-reinforced polymer (CFRP) composite “residues” were incorporated into a poly(etheretherketone) (PEEK) matrix, as a strategy towards a more sustainable future, aiming at developing novel compounds for the aeronautic industry. The influence of two different fiber sizes (<600 and 600–1000 μm) on the neat PEEK properties was assessed through formulations developed using a co-rotating twin screw-extruder, under optimized processing conditions. Furthermore, the potential thermo-oxidative degradation, and the recycling feasibility of the neat PEEK and its compounds, were evaluated by submitting the materials to several thermo-mechanical cycles. The results showed that PEEK compounds were successfully prepared, and presented a good fiber distribution and absence of fiber agglomerates. A positive impact on the mechanical performance of PEEK was found by the incorporation of 3.3 wt.% of short carbon fibers (sCF) with larger sizes (600–1000 μm). The reprocessing of neat PEEK and its compounds for 15 consecutive cycles demonstrated their remarkable thermo-mechanical stability, without any sign of degradation or irreversible loss of properties. The fiber length and fiber length distribution of reprocessed compounds showed that major variations occurred after the first extrusion cycle, especially for larger sizes.
Journal of Liquid Chromatography & Related Technologies ( IF 1.467 ) Pub Date: 2023-06-19 , DOI:
10.3389/fmats.2023.1202889
Basalt fiber and cement-based materials have been widely applied in engineering structures. In this context, the durability of basalt-fiber-reinforced ordinary silicate mortar was systematically studied under exposure to unilateral salt freezing. The mechanical durability, chloride ion diffusion characteristics, and microscopic pore characteristics of cement mortar with basalt fiber content levels in the range of 0 kg/m3–1.5 kg/m3 were tested under exposure to 0–40 freeze–thaw cycles. The relationships of changes in the internal pore structure with mass loss, mechanical damage, and the physical properties of the material were also analyzed under exposure to salt freezing cycles. The results demonstrated that even a small amount of basalt fiber could significantly improve the mechanical properties of cement mortar under unilateral salt freezing and its resistance to salt freezing erosion. In particular, cement mortar with 1.2 kg/m3 basalt fiber content exhibited good durability of compressive and flexural strength, while the specimens with no basalt fibers exhibited a relatively large degree of internal porosity under exposure to unilateral salt freezing. Our work provides concrete evidence for changes in the porosity of mortar under exposure to unilateral salt freezing, with these changes showing an exponential relationship with mortar mass loss and a strong linear correlation with changes in the compressive strength, flexural strength, and chloride ion diffusion coefficient of the material.
Journal of Liquid Chromatography & Related Technologies ( IF 1.467 ) Pub Date: 2023-06-15 , DOI:
10.3389/fmats.2023.1186750
This study investigated the effects of soil moisture content on the strength and deformation properties of the foundation soils of cultural relics. Our goal is to inform the formulation and implementation of the repair scheme for cultural relics above the foundation soils and help protect cultural relics. Soil samples with five different moisture contents were prepared and used in unconfined compression, triaxial, and consolidation tests. Several mechanical parameters were determined under different soil moisture contents: failure morphology, compressive strength, compressive modulus, and compressibility coefficient. Based on the test results, the soil cohesion and angle of internal friction were obtained using Mohr’s circle. Regions where the mechanical parameters were particularly sensitive to moisture content were located during the consolidation test. These were also the regions where the soil’s compressive modulus declined rapidly, which was detrimental to the overall stability and safety of overlying structures. The internal structure and particle size distribution of the foundation soils supporting cultural relics were determined by scanning electron microscopy. Constitutive parameters of soils were determined by the triaxial test and consolidation test. It was also found that when the soil moisture content exceeded the optimal level, the foundation soils were very likely to pose a risk to the safety of the overlying cultural relics. The moisture content of foundation soils supporting cultural relics deserves special attention in engineering practice.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | BIOCHEMICAL RESEARCH METHODS 生化研究方法4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
13.90 | 43 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mc.manuscriptcentral.com/ljlc